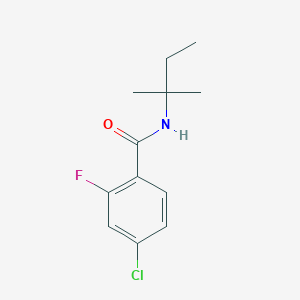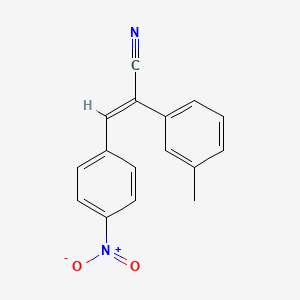
4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide, also known as LMK-235, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on a variety of enzymes and has been studied extensively in both in vitro and in vivo models.
科学研究应用
4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide has been shown to have a wide range of potential therapeutic applications, including as an inhibitor of protein kinase C (PKC), a key enzyme involved in the regulation of cell growth and differentiation. It has also been studied as an inhibitor of other enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and signal transduction pathways.
作用机制
The mechanism of action of 4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide is complex and involves the inhibition of multiple enzymes. It has been shown to bind to the active site of PKC, preventing its activation and downstream signaling. It also inhibits HDACs, leading to changes in gene expression and cell differentiation. Additionally, this compound has been shown to inhibit PDEs, leading to increased levels of cyclic nucleotides and downstream signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes that it inhibits. Inhibition of PKC has been shown to lead to decreased cell proliferation and increased apoptosis, making it a potential therapeutic target for cancer treatment. Inhibition of HDACs has been shown to lead to changes in gene expression and cell differentiation, making it a potential therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. Inhibition of PDEs has been shown to lead to increased levels of cyclic nucleotides, which can have a variety of downstream effects, including vasodilation and smooth muscle relaxation.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide in lab experiments include its high purity and yield, making it suitable for use in a variety of assays and experiments. Additionally, its ability to inhibit multiple enzymes makes it a versatile tool for studying a variety of biological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and handling.
未来方向
There are many potential future directions for the study of 4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide. One area of research could focus on its therapeutic potential for cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research could focus on its potential use as a therapeutic target for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could investigate the specific mechanisms of action of this compound and its effects on downstream signaling pathways.
合成方法
The synthesis of 4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide involves several steps, including the reaction of 4-chloro-2-fluoroaniline with 1,1-dimethylpropylamine to form an intermediate, which is then reacted with acetic anhydride to form the final product. This synthesis method has been optimized to produce this compound in high yields and purity, making it suitable for use in scientific research.
属性
IUPAC Name |
4-chloro-2-fluoro-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-4-12(2,3)15-11(16)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQZRFDAHMGQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)

![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)

![[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5301712.png)
![1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine](/img/structure/B5301728.png)
![1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one](/img/structure/B5301731.png)
![4-[2-(acetylamino)-3-(tert-butylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5301750.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5301751.png)
![N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5301755.png)
![8-[(6-chloropyridin-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5301764.png)
![2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate](/img/structure/B5301771.png)
![(4aS*,8aR*)-6-[(1-methylcyclopropyl)carbonyl]-1-(2-pyridin-2-ylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301779.png)